
Isobornyl bromoacetate
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Description
Isobornyl bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C12H19BrO2 and its molecular weight is 275.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Isobornyl bromoacetate is primarily used as a reagent in organic synthesis. Its unique structure allows it to introduce bromoacetate groups into various organic molecules, which can be further modified to create complex chemical architectures. This property makes it valuable in the development of pharmaceuticals and agrochemicals.
Table 1: Key Reactions Involving this compound
Recent studies have highlighted the biological activity of this compound, particularly its potential as an inhibitor in various biochemical pathways.
- Inhibition Studies : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an affinity reagent for labeling cysteine residues in proteins, which aids in understanding protein interactions and functions .
- Cancer Research : The compound has been investigated for its effects on cancer cell viability. In vitro studies demonstrated that it can induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways .
Table 2: Biological Activity Data of this compound
Case Study 1: Affinity Labeling of Proteins
In a study published in Nature Communications, researchers utilized this compound as an affinity reagent to label cysteine residues in replication protein A (RPA). The study aimed to understand the binding interactions between RPA and its substrates, revealing insights into DNA replication mechanisms. The results indicated that the compound effectively labeled RPA, providing a model for studying substrate binding dynamics .
Case Study 2: Anticancer Effects
A recent investigation assessed the anticancer properties of this compound against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The study found that treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-bromoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUYLPZSVMLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CBr)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80953-07-7 |
Source
|
Record name | Isobornyl bromoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080953077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.